1,17-Heptadecanediol

Übersicht

Beschreibung

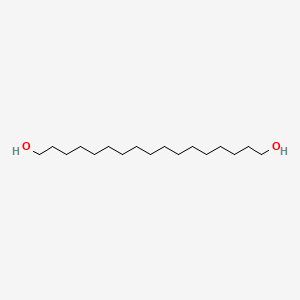

1,17-Heptadecanediol is an organic compound that belongs to the class of long-chain fatty alcohols. It has the molecular formula C₁₇H₃₆O₂ and a molecular weight of 272.4665. This compound is characterized by having an aliphatic tail of 17 carbon atoms with hydroxyl groups at both ends, making it a diol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,17-Heptadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of heptadeca-1,16-diene. This process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of heptadeca-1,16-diene. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Analyse Chemischer Reaktionen

Types of Reactions

1,17-Heptadecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be further reduced to form hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions

Major Products Formed

Oxidation: Heptadecanedioic acid or heptadecanal.

Reduction: Heptadecane.

Substitution: Various substituted derivatives depending on the reagent used

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemical Studies :

- Lipid Metabolism : 1,17-Heptadecanediol is utilized in studies investigating the metabolism of long-chain fatty alcohols and their role in cellular processes. Its structure allows researchers to explore its interactions with lipid membranes and cellular components, contributing to a better understanding of metabolic pathways .

- Modeling Biological Systems : Due to its unique phase behavior, it serves as a model compound for studying the behavior of fatty alcohols in biological systems, aiding in the design of experiments related to cell membrane dynamics and lipid interactions .

-

Material Science :

- Surfactants and Emulsifiers : The compound's amphiphilic nature makes it suitable for use in formulating surfactants and emulsifiers. These applications are crucial in industries such as cosmetics, where it can enhance the stability and texture of formulations .

- Biodegradable Materials : Research is ongoing into the use of this compound as a biodegradable alternative in plastics and coatings, promoting sustainability within material science .

-

Pharmaceutical Research :

- Drug Delivery Systems : Its properties are being investigated for use in drug delivery systems, particularly for encapsulating hydrophobic drugs. The ability of this compound to form stable emulsions can improve the bioavailability of certain pharmaceuticals .

- Therapeutic Potential : Preliminary studies suggest potential anti-inflammatory properties, prompting further research into its efficacy as a therapeutic agent in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Lipid Metabolism Research

In a study published in PubMed, researchers utilized this compound to investigate its effects on lipid metabolism in human cell lines. The findings indicated that this compound modulates lipid droplet formation and enhances fatty acid oxidation rates. This research provides insights into how long-chain fatty alcohols influence metabolic health and could lead to therapeutic strategies for obesity-related conditions .

Case Study 2: Surfactant Development

A collaborative project between a university's chemistry department and a cosmetic company explored the formulation of a new line of eco-friendly skincare products using this compound as a primary emulsifier. The results demonstrated improved stability and skin compatibility compared to traditional emulsifiers, highlighting the compound's potential in cosmetic applications while promoting environmental sustainability .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biochemical Studies | Lipid metabolism research | Understanding metabolic pathways |

| Material Science | Surfactants and emulsifiers | Enhanced formulation stability |

| Biodegradable Materials | Sustainable plastics | Reduces environmental impact |

| Pharmaceutical Research | Drug delivery systems | Improved bioavailability of hydrophobic drugs |

| Therapeutic Potential | Anti-inflammatory applications | Potential treatment for inflammatory diseases |

Wirkmechanismus

The mechanism of action of 1,17-heptadecanediol involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also undergo enzymatic oxidation to form bioactive metabolites that participate in signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,16-Hexadecanediol

- 1,18-Octadecanediol

- 1,19-Nonadecanediol

Comparison

1,17-Heptadecanediol is unique due to its specific chain length and the position of its hydroxyl groups. Compared to 1,16-hexadecanediol and 1,18-octadecanediol, it has a different balance of hydrophobic and hydrophilic properties, which can influence its behavior in chemical reactions and biological systems. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biologische Aktivität

1,17-Heptadecanediol, a long-chain fatty alcohol with the chemical formula , is classified as a fatty acyl compound. It possesses a unique structure characterized by an aliphatic tail consisting of 17 carbon atoms, making it part of the broader category of long-chain fatty alcohols. This compound has garnered interest for its potential biological activities, although research specifically focusing on its bioactivity remains limited.

- IUPAC Name : Heptadecane-1,17-diol

- CAS Number : 66577-59-1

- Molecular Weight : 272.46 g/mol

- Structure :

Antimicrobial Properties

Research indicates that long-chain fatty alcohols, including this compound, may exhibit antimicrobial properties. Fatty alcohols are known to disrupt microbial cell membranes, leading to cell lysis and death. While specific studies on this compound are scarce, its structural similarity to other fatty alcohols suggests potential efficacy against various pathogens.

Anti-inflammatory Effects

Long-chain fatty alcohols have been implicated in modulating inflammatory responses. In particular, they can influence the production of pro-inflammatory cytokines and may play a role in conditions characterized by chronic inflammation. The exact mechanisms through which this compound exerts such effects require further investigation.

Lipid Metabolism Regulation

This compound's role in lipid metabolism has been explored in various contexts. Fatty alcohols can affect lipid profiles by influencing the synthesis and breakdown of lipids in the body. For instance, they may enhance the activity of enzymes involved in lipid oxidation or modulate the expression of genes related to lipid metabolism.

Study on Fatty Alcohols and Lipid Metabolism

A study published in the Journal of Lipid Research examined the metabolism of long-chain polyunsaturated alcohols and their incorporation into cellular membranes. Although it did not focus exclusively on this compound, it highlighted the importance of fatty alcohols in maintaining membrane integrity and regulating lipid metabolism .

Comparative Analysis of Metabolite Profiling

Another relevant study investigated the effects of various extracts from Momordica charantia on obesity and lipid metabolism in mice. While this study primarily focused on plant extracts, it provided insights into how fatty compounds influence metabolic processes . The findings suggest that similar compounds may also affect lipid accumulation and metabolic health.

Data Table: Biological Activities of Long-Chain Fatty Alcohols

Eigenschaften

IUPAC Name |

heptadecane-1,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19/h18-19H,1-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZVVHVYAKZZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315045 | |

| Record name | 1,17-Heptadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,17-Heptadecanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66577-59-1 | |

| Record name | 1,17-Heptadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66577-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,17-Heptadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,17-Heptadecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J776U5XE9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,17-Heptadecanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 96.5 °C | |

| Record name | 1,17-Heptadecanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.